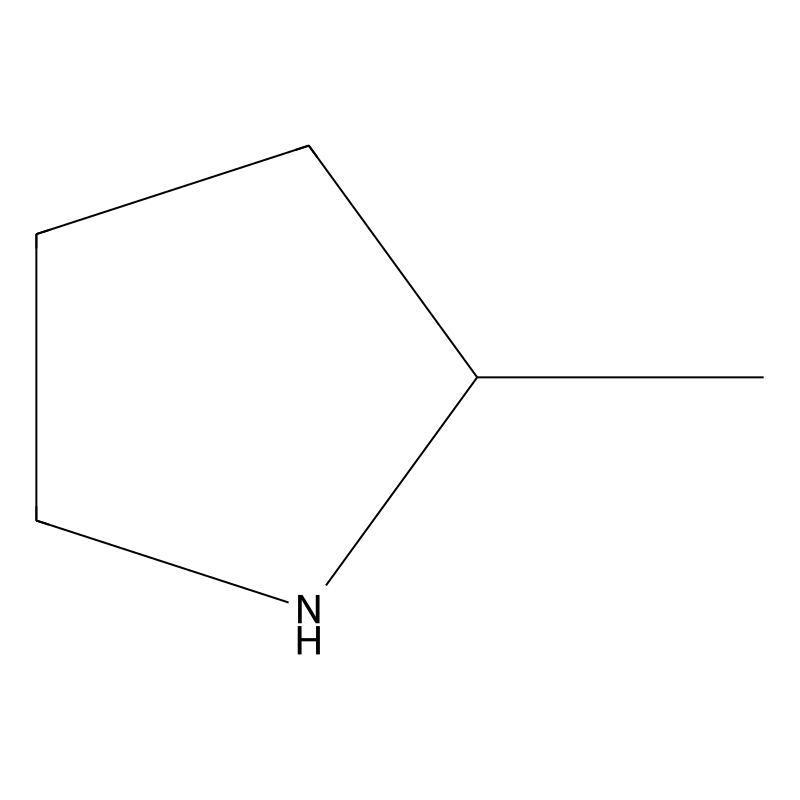

2-Methylpyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for other molecules: 2-Methylpyrrolidine serves as a valuable building block for synthesizing various complex molecules. Its reactive amine group allows for further chemical modifications, making it a versatile starting material. For instance, it can be used to synthesize 4,5-fused pyridazinone derivatives, known for their potential as histamine H3 receptor antagonists []. These antagonists hold promise in treating neurological disorders like sleep-wake disturbances and Alzheimer's disease [].

- Guest molecule in clathrate formation: 2-Methylpyrrolidine can be employed as a guest molecule in the synthesis of clathrate compounds. These fascinating materials possess a cage-like structure that can trap guest molecules within their cavities. The specific properties of the trapped molecule and the host framework can be tailored for various applications, including gas storage and separation [].

Potential Biological Applications:

- Plant metabolite: Interestingly, 2-Methylpyrrolidine has been identified as a natural metabolite in certain plants, suggesting a potential role in their biological processes []. While the exact function remains to under investigation, it opens avenues for exploring its potential biological activities.

2-Methylpyrrolidine is a secondary metabolite belonging to the class of organic compounds known as pyrrolidines. It features a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms. The chemical formula for 2-methylpyrrolidine is C₅H₁₁N, with an average molecular weight of 85.15 g/mol . This compound is characterized by its unique structure, where a methyl group is attached to the second carbon of the pyrrolidine ring, influencing its chemical properties and biological activity.

- Condensation Reactions: It can undergo condensation to form cyclic compounds or larger molecules.

- Oxidation Reactions: The amine group can be oxidized to form imines or other nitrogen-containing compounds.

- Alkylation: 2-methylpyrrolidine can act as a nucleophile in alkylation reactions, allowing for the introduction of various alkyl groups .

2-Methylpyrrolidine exhibits several biological activities, primarily attributed to its role as a secondary metabolite. It may serve functions in signaling or defense mechanisms within biological systems. Additionally, some studies suggest potential neuroactive properties, although comprehensive research on its pharmacological effects remains limited .

Several methods exist for synthesizing 2-methylpyrrolidine:

- Alkylation of Pyrrolidine: The most straightforward method involves the alkylation of pyrrolidine with methyl iodide or another methylating agent.

- Reduction of N-Methyl-2-pyrrolidone: This method involves reducing N-methyl-2-pyrrolidone using reducing agents such as lithium aluminum hydride.

- Cyclization Reactions: Various cyclization reactions involving suitable precursors can yield 2-methylpyrrolidine through controlled conditions .

Several compounds share structural similarities with 2-methylpyrrolidine, including:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| N-Methyl-2-pyrrolidone | Lactam | Solvent used in pharmaceuticals; non-toxic |

| 3-Methylpyrrolidine | Pyrrolidine derivative | Exhibits different biological activities |

| 4-Methylpyrrolidine | Pyrrolidine derivative | Used as a building block in organic synthesis |

| 2-Pyrrolidinone | Lactam | Important in synthetic chemistry |

Uniqueness of 2-Methylpyrrolidine: Unlike its analogs, 2-methylpyrrolidine's unique methyl substitution at the second position imparts distinct reactivity and biological properties, making it valuable for specific synthetic pathways and potential therapeutic applications .

This compound's versatility in both chemical synthesis and potential biological roles continues to be a subject of interest within the scientific community.

Platinum-Catalyzed Hydrogenation Methods

The catalytic hydrogenation of 2-methylpyrroline represents one of the most widely adopted industrial approaches for synthesizing 2-methylpyrrolidine [1] [7]. Platinum-based catalysts, particularly platinum on carbon and platinum oxide, demonstrate exceptional activity under mild reaction conditions [1] [3]. The hydrogenation process typically employs ethanol-methanol solvent mixtures in ratios ranging from 2:1 to 3:1 volume per volume, enabling high conversion rates while maintaining optical purity [7].

Research conducted by Zhao and colleagues established that 5% platinum on carbon achieves yields of 85-90% with minimal byproduct formation [1] [3]. The reaction proceeds optimally at ambient temperatures between 20-25°C, preventing racemization that commonly occurs at elevated temperatures [7]. Under these conditions, the hydrogenation reaction completes within 24 hours, with catalyst removal accomplished through simple filtration [7].

The mechanism involves initial coordination of 2-methylpyrroline to the platinum surface, followed by sequential hydrogen addition across the carbon-nitrogen double bond [7]. Solvent selection plays a critical role in reaction kinetics, with ethanol-methanol mixtures demonstrating superior performance compared to pure ethanol due to enhanced substrate solubility and improved mass transfer characteristics .

Hydrodenitrogenation Processes

Hydrodenitrogenation represents an alternative catalytic approach utilizing sulfided nickel-molybdenum catalysts supported on gamma-alumina [4] . This methodology operates under more demanding conditions, requiring temperatures of 165-200°C and hydrogen pressures of 17-21 megapascals . Despite the harsh conditions, hydrodenitrogenation achieves conversion rates of 65-85% with excellent catalyst stability .

The sulfided nickel-molybdenum system demonstrates remarkable longevity, maintaining catalytic activity for over 1,000 hours before requiring regeneration . Catalyst regeneration involves oxidative treatment at 400°C, restoring 90% of initial activity . The process operates through a complex mechanism involving initial hydrogen activation on molybdenum sites, followed by pyrrolidine ring formation via intramolecular cyclization .

Industrial implementations of hydrodenitrogenation utilize continuous flow reactors with fixed-bed configurations . The downstream processing involves multistage purification through extractive and azeotropic distillation to achieve pharmaceutical-grade purity [25]. While energy-intensive, this approach offers advantages in terms of catalyst stability and process reliability for large-scale manufacturing .

Enzymatic Reduction and Biocatalytic Approaches

Imine Reductase Systems

Enzymatic synthesis of 2-methylpyrrolidine through imine reductase-catalyzed reduction of 2-methyl-1-pyrroline has emerged as a highly selective biocatalytic approach [10] [12]. The imine reductase from Streptomyces species GF3587 demonstrates exceptional stereoselectivity, producing (R)-2-methylpyrrolidine with 99% enantiomeric excess [10] [14].

This nicotinamide adenine dinucleotide phosphate-dependent enzyme operates as a homodimer consisting of 32 kilodalton subunits [10] [14]. The enzymatic reduction of 10 millimolar 2-methyl-1-pyrroline yields 9.8 millimolar (R)-2-methylpyrrolidine under optimized conditions [10] [14]. The enzyme exhibits dual functionality, demonstrating reduction activity at neutral pH (6.5-8.0) and oxidation activity under alkaline conditions (pH 10-11.5) [10] [14].

Structural characterization reveals that imine reductases possess dimeric architectures with distinct nucleotide-binding and dimerization domains [12]. Each protomer contains an amino-terminal Rossmann nucleotide-binding domain and a carboxyl-terminal dimerization domain connected by an extensive interdomain alpha-helix [12]. This structural arrangement creates substrate-binding clefts positioned above the nicotinamide adenine dinucleotide phosphate cofactor binding site [12].

Advanced Biocatalytic Methodologies

Recent developments in biocatalytic approaches include the application of engineered cytochrome P411 variants for intramolecular carbon-hydrogen amination reactions [13]. The P411-PYS-5149 variant catalyzes alkyl nitrene insertion into carbon-hydrogen bonds, constructing pyrrolidine derivatives with yields up to 74% and enantiomeric ratios exceeding 99:1 [13].

Transaminase-catalyzed synthesis represents another innovative biocatalytic strategy for accessing chiral 2-substituted pyrrolidines [15]. This approach utilizes omega-chloroketones as starting materials, with transaminases facilitating both amination and subsequent cyclization [15]. The methodology achieves analytical yields up to 90% with enantiomeric excesses exceeding 99.5% for various substituents [15].

The transaminase approach demonstrates particular effectiveness for synthesizing (R)-2-(para-chlorophenyl)pyrrolidine on preparative scales, affording 84% isolated yield with greater than 99.5% enantiomeric excess [15]. The process involves initial transamination followed by base-promoted cyclization, with the entire sequence completing within 22-24 hours [15].

Asymmetric Synthesis and Chiral Resolution

Chiral Catalyst Systems

Asymmetric synthesis of 2-methylpyrrolidine employs sophisticated chiral catalyst systems to achieve high enantioselectivity [1] [3]. The development by Merck researchers established a four-step synthetic sequence proceeding in 83% overall yield with greater than 99% optical purity [1] [3]. This methodology utilizes readily available starting materials and enables scalable preparation of enantiopure products [1] [3].

Rhodium and ruthenium-based chiral complexes demonstrate exceptional performance in asymmetric hydrogenation reactions . These catalysts incorporate chiral ligands that create sterically differentiated environments, favoring formation of one enantiomer over the other . The choice of chiral ligand significantly influences both reaction rate and enantioselectivity, with phosphine-based ligands showing particular effectiveness .

The mechanism of asymmetric hydrogenation involves initial coordination of the prochiral substrate to the metal center, followed by stereoselective hydrogen addition . The chiral environment created by the ligand framework directs the approach of hydrogen atoms, resulting in preferential formation of the desired enantiomer .

Tartrate-Based Resolution Methods

Classical resolution using tartaric acid derivatives provides an alternative approach for accessing enantiopure 2-methylpyrrolidine [17] [19]. The resolution process involves formation of diastereomeric salts with (R,R)-tartaric acid, followed by selective crystallization [17] [21]. This methodology demonstrates remarkable efficiency, with dielectrically controlled resolution enabling preferential crystallization of specific enantiomers from solvents of different dielectric constants [17] [21].

Detailed crystallographic analysis reveals that (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine form distinct crystal structures with (R,R)-tartaric acid [17] [21]. The (R)-enantiomer preferentially crystallizes from water-ethanol mixtures with dielectric constant 24.4, while the (S)-enantiomer favors solvents with dielectric constant 30 [17] [21]. Molecular mechanics calculations confirm that the chiral spaces formed in these crystals provide optimal accommodation for the respective enantiomers [17] [21].

The resolution process typically achieves greater than 99% enantiomeric excess after multiple recrystallization cycles [19]. Liberation of the free amine requires treatment with sodium hydroxide, followed by extraction with organic solvents [19]. While this approach yields only 40% of each enantiomer theoretically, the high optical purity and straightforward purification make it attractive for smaller-scale applications [19].

Mechanistic Considerations in Chiral Recognition

The molecular basis for chiral recognition in tartrate resolution involves formation of hydrogen-bonded networks between the carboxyl groups of tartaric acid [17] [21]. These networks create layered structures with chiral spaces capable of discriminating between enantiomers [17] [21]. The intermolecular hydrogen bonds exhibit negative-charge assistance, stabilizing the overall crystal structure [17] [21].

Computational studies using molecular mechanics calculations demonstrate that the binding energies for matched enantiomer-resolving agent pairs significantly exceed those for mismatched combinations [17] [21]. This thermodynamic preference drives the selective crystallization observed experimentally [17] [21].

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production of 2-methylpyrrolidine increasingly relies on continuous flow reactor technology to achieve consistent product quality and improved process economics [24]. Continuous flow systems utilize fixed-bed reactors operating in downflow mode with supported catalysts arranged in structured configurations [25]. These systems enable precise control of reaction parameters while minimizing batch-to-batch variability [24].

The implementation of continuous flow protocols for pyrrolidine synthesis demonstrates significant advantages in terms of throughput and scalability [24]. Research by academic institutions has established that continuous flow microreactors can achieve production rates of 7.45 grams per hour for functionalized pyrrolidines [24]. This methodology enables rapid access to compound libraries while maintaining excellent stereochemical control [24].

Process intensification through continuous flow technology reduces equipment footprint and capital investment compared to traditional batch processes [24]. The enhanced heat and mass transfer characteristics of microreactor systems enable operation under more aggressive conditions while maintaining product selectivity [24].

Large-Scale Manufacturing Considerations

Commercial production of 2-methylpyrrolidine requires careful optimization of several critical parameters to ensure economic viability [25] [26]. The industrial synthesis of parent pyrrolidine provides insight into the requirements for scaled manufacturing, utilizing 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 megapascals [25].

Industrial processes employ cobalt and nickel oxide catalysts supported on alumina, arranged in fixed-bed configurations operated in cycle gas mode [25]. The reaction proceeds in the liquid phase within continuous tube or tube bundle reactors, with products recovered through multistage purification involving extractive and azeotropic distillation [25].

Alternative industrial approaches include the preparation of N-methylpyrrolidine through reaction of 1,4-dichlorobutane with methylamine under potassium iodide catalysis [23]. This methodology achieves preparation yields exceeding 88% with product purity greater than 99% [23]. The process utilizes ether solvents capable of forming hydrogen bonds with methylamine, improving solubility and reducing gas phase partial pressure [23].

Process Optimization and Quality Control

Industrial-scale synthesis requires rigorous quality control measures to ensure consistent product specifications . Analytical methods include gas chromatography-mass spectrometry for structural confirmation, with retention times around 8.2 minutes using HP-5 columns . Chiral analysis employs gamma-cyclodextrin columns or polarimetry to confirm enantiomeric purity .

Residual solvent analysis through headspace gas chromatography and Karl Fischer titration for water content ensures compliance with pharmaceutical requirements . These analytical protocols typically specify water content below 0.1% weight per weight and residual solvent levels within acceptable limits .

Comparative Analysis of Methodologies

Efficiency and Selectivity Assessment

Comprehensive evaluation of synthetic methodologies reveals significant differences in efficiency, selectivity, and practical implementation [10] . The following analysis synthesizes performance data across multiple synthetic approaches:

| Method | Catalyst/System | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Pressure (MPa) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pt/C, PtO2 | 85-90 | >50 | 20-25 | Atmospheric |

| Hydrodenitrogenation | NiMo/γ-Al2O3 | 65-85 | N/A | 165-200 | 17-21 |

| Enzymatic Reduction (IRED) | Streptomyces GF3587 | 92 | >99 | 30-37 | Atmospheric |

| Asymmetric Synthesis | Chiral Rh/Ru complexes | 83 | >99 | Variable | Variable |

| Tartrate Resolution | D-tartaric acid | 40 per enantiomer | >99 | 0 | Atmospheric |

| Continuous Flow | Fixed-bed reactor | 95 | Variable | 165-200 | 17-21 |

Enzymatic methods demonstrate superior stereoselectivity, achieving enantiomeric excesses exceeding 99% under mild reaction conditions [10] [14]. However, these approaches require specialized enzyme systems and demonstrate limited catalyst lifetime compared to chemical alternatives [10] [14].

Economic and Environmental Considerations

Industrial implementation requires balancing multiple factors including raw material costs, energy consumption, environmental impact, and capital investment [25]. The following comparative analysis examines key industrial parameters:

| Parameter | Hydrogenation | Hydrodenitrogenation | Enzymatic |

|---|---|---|---|

| Conversion Rate (%) | 85-90 | 95 | 92 |

| Selectivity (%) | 90-95 | 85-90 | >95 |

| Catalyst Lifetime (hours) | 500-1000 | >1000 | 24-48 |

| Energy Consumption | Low | High | Very Low |

| Environmental Impact | Low | Moderate | Very Low |

| Cost Effectiveness | High | Moderate | Low |

Chemical hydrogenation methods offer optimal balance between performance and economics for large-scale production [1] [7]. While enzymatic approaches provide superior selectivity and environmental benefits, current limitations in catalyst stability and production costs restrict their industrial application [10] [14].

Process Selection Criteria

The selection of optimal synthetic methodology depends on several critical factors including target scale, required enantiomeric purity, and economic constraints [24] . For pharmaceutical applications requiring high enantiomeric excess, asymmetric synthesis or enzymatic methods provide necessary stereochemical control [1] [10] .

Large-scale commodity production favors continuous flow hydrogenation processes due to demonstrated reliability and favorable economics [24] [25]. These methods enable consistent product quality while minimizing capital investment and operational complexity [24] [25].

Research applications benefit from the flexibility of enzymatic systems, which enable rapid access to diverse structural variants with high stereochemical fidelity [10] [13] [15]. The development of more robust enzyme systems and improved process economics may expand industrial adoption of biocatalytic approaches in the future [10] [15].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant